8-Oxabicyclo[3.2.1]oct-6-en-3-ol
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Overview
Description
8-Oxabicyclo[321]oct-6-en-3-ol is a bicyclic organic compound characterized by a rigid and conformationally defined structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-ol typically involves cycloaddition reactions. One common method is the [4+3] cycloaddition reaction, where suitable oxyallyls and furans are used as starting materials . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]oct-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate and ZnBr2.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include various oxygenated, halogenated, and reduced derivatives of the original compound, which can be further utilized in synthetic applications.
Scientific Research Applications
8-Oxabicyclo[3.2.1]oct-6-en-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research into its medicinal properties includes exploring its potential as a scaffold for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives can undergo intramolecular 1,5-alkylidene carbene C–H insertion reactions, leading to the formation of cyclopentenes . These reactions are facilitated by the compound’s rigid bicyclic structure, which influences its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic framework but contains a nitrogen atom in place of the oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound with additional ring systems.
Uniqueness
8-Oxabicyclo[3.2.1]oct-6-en-3-ol is unique due to its specific oxygen-containing bicyclic structure, which imparts distinct chemical and physical properties. Its rigid framework and defined stereochemistry make it an attractive scaffold for various synthetic and research applications.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]oct-6-en-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,5-8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVBRZBWLIIJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C=CC1O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525318 |
Source
|
Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89858-82-2 |
Source
|
Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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